1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one is a chalcone derivative featuring a 1,4-benzodioxane core fused to an α,β-unsaturated ketone (enone) system. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry, particularly for targeting enzymes like monoamine oxidase B (MAO-B) . Its synthesis typically involves condensation reactions between benzodioxane aldehydes and ketones under basic conditions, as seen in related compounds .
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H10O3/c1-2-8(12)11-7-13-9-5-3-4-6-10(9)14-11/h2-6,11H,1,7H2 |
InChI Key |
ZRNIHSYKLGIWSI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dihydrobenzo[b][1,4]dioxin-2-carbaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Epoxides or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives with 1,4-Benzodioxane Substituents
The following table summarizes key analogs and their properties:
Key Observations :
- Electron-Withdrawing Groups Enhance Potency : Compound 22 (3-Br-4-F substitution) exhibits the highest MAO-B inhibition (IC₅₀ = 0.026 mM), attributed to electron-withdrawing groups improving binding affinity .
- Positional Isomerism Affects Activity : The substitution pattern on the phenyl ring (e.g., para vs. meta/ortho) critically impacts selectivity and potency .
Non-Chalcone Benzodioxane Derivatives
- Propanone Derivatives: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-one (CAS: 15033-65-5) lacks the enone system but retains the benzodioxane core, showing applications in synthetic intermediates .
- Positional Isomers : 1-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)propan-1-one (Sigma-Aldrich) demonstrates how benzodioxane ring substitution position alters physicochemical properties (e.g., logP, solubility) .
Spectroscopic Characterization
- ¹H NMR: Key signals include aromatic protons (δ 6.8–7.9 ppm), enone protons (δ 7.3–8.3 ppm), and benzodioxane methylene protons (δ 4.2–4.3 ppm) .
- MS-ESI : Molecular ion peaks ([M+H]⁺) align with calculated masses (e.g., m/z 361.2 for compound 22 ) .
Q & A
Q. What are the established synthetic routes for 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation , involving a ketone (e.g., 2,3-dihydrobenzo[b][1,4]dioxin-2-yl acetophenone) and an aldehyde under acidic or basic conditions. Ethanol or methanol is commonly used as a solvent, with catalytic amounts of HCl or NaOH to drive the reaction. For example, analogous chalcone derivatives are synthesized by reacting substituted acetophenones with benzaldehyde derivatives in ethanol, followed by thionyl chloride for cyclization . Purification often involves recrystallization or column chromatography using silica gel and ethyl acetate/hexane mixtures .
Q. How is the structural characterization of this compound performed?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the α,β-unsaturated ketone moiety and aromatic substitution patterns. Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to verify molecular weight. For crystalline derivatives, X-ray crystallography resolves stereochemical details, as demonstrated for structurally similar chalcones in crystallographic studies .
Q. What purification methods are effective for isolating this compound?
Recrystallization (using ethanol or methanol) and column chromatography (silica gel, gradient elution with ethyl acetate/hexane) are standard. For complex mixtures, preparative HPLC with a C18 column and acetonitrile/water mobile phase can achieve high purity (>95%) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under varying reaction conditions?
Experimental variables include:
- Catalyst type : Substituting traditional HCl with ionic liquids or solid acids (e.g., zeolites) may enhance regioselectivity and reduce side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) can increase reaction rates but may require stricter temperature control.
- Temperature : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes .
| Parameter | Optimized Condition | Yield Improvement |
|---|---|---|
| Catalyst (NaOH vs. ionic liquid) | Ionic liquid ([BMIM]BF₄) | 78% → 92% |
| Solvent (ethanol vs. DMF) | DMF | 65% → 88% |
| Reaction time (conventional vs. microwave) | 6 h → 20 min | 70% → 85% |
Q. What strategies address contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines).
- Structural analogs : Compare activity of derivatives with varying substituents (e.g., electron-withdrawing groups on the benzene ring enhance antimicrobial potency) .
- Metabolic stability : Use hepatic microsome assays to assess degradation rates, which influence observed bioactivity .
Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated ketone moiety is a reactive hotspot for nucleophilic attack .
- Molecular docking : Simulates binding to targets like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase using software like AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- HPLC-DAD : Reverse-phase C18 column, isocratic elution (acetonitrile:water = 70:30), detects impurities at 254 nm.
- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed ketone or oxidized dioxane rings) with ppm-level sensitivity .
Methodological Challenges and Solutions
Q. How to mitigate instability of the α,β-unsaturated ketone moiety during storage?
- Storage conditions : Use amber vials under inert gas (N₂ or Ar) at −20°C to prevent photodegradation and oxidation.
- Stabilizers : Add 0.1% w/v ascorbic acid as an antioxidant in stock solutions .
Q. What in vitro models are suitable for evaluating its neuroprotective or cytotoxic effects?
- SH-SY5Y cells : Differentiated with retinoic acid for neuronal studies.
- MTT assay : Measure IC₅₀ for cytotoxicity, ensuring parallelism with lactate dehydrogenase (LDH) leakage assays to confirm membrane integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
